Cas no 921805-26-7 (5-chloro-N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-methoxybenzamide)

5-Chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide is a synthetic organic compound featuring a pyridazinone core substituted with chlorophenyl and methoxybenzamide moieties. Its molecular structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive scaffold in drug discovery. The presence of chloro and methoxy functional groups enhances its binding affinity and selectivity, making it a candidate for targeting specific biological pathways. The compound's stability and synthetic accessibility further support its application in pharmaceutical research. Its well-defined chemical properties allow for precise modifications, facilitating structure-activity relationship studies in the development of novel therapeutic agents.
5-chloro-N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-methoxybenzamide structure
921805-26-7 structure
Product name:5-chloro-N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-methoxybenzamide
CAS No:921805-26-7
MF:C20H17Cl2N3O3
MW:418.273282766342
CID:6225637
PubChem ID:18569749

5-chloro-N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-methoxybenzamide
    • AKOS024630066
    • 5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide
    • F2236-0385
    • 921805-26-7
    • 5-chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide
    • 5-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzamide
    • Inchi: 1S/C20H17Cl2N3O3/c1-28-18-8-6-15(22)12-16(18)20(27)23-10-11-25-19(26)9-7-17(24-25)13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,23,27)
    • InChI Key: UKZXRVJAMSVAJK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(NCCN1C(C=CC(C2C=CC(=CC=2)Cl)=N1)=O)=O)OC

Computed Properties

  • Exact Mass: 417.0646968g/mol
  • Monoisotopic Mass: 417.0646968g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 632
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71Ų
  • XLogP3: 3.6

5-chloro-N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-methoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2236-0385-10μmol
5-chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide
921805-26-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2236-0385-3mg
5-chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide
921805-26-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2236-0385-20μmol
5-chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide
921805-26-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2236-0385-2μmol
5-chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide
921805-26-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2236-0385-5mg
5-chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide
921805-26-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2236-0385-2mg
5-chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide
921805-26-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2236-0385-100mg
5-chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide
921805-26-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2236-0385-40mg
5-chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide
921805-26-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2236-0385-20mg
5-chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide
921805-26-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2236-0385-75mg
5-chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide
921805-26-7 90%+
75mg
$208.0 2023-05-16

5-chloro-N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-methoxybenzamide Related Literature

Additional information on 5-chloro-N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-methoxybenzamide

5-Chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide (CAS No. 921805-26-7)

The compound 5-chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide, identified by the CAS registry number 921805-26-7, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities and synthetic versatility. The structure of this molecule is characterized by a benzamide core, with substituents that include a chloro group at the 5-position, a methoxy group at the 2-position, and a substituted ethyl group attached to the nitrogen atom of the amide functional group.

The substituents on the benzamide core play a crucial role in determining the compound's properties and reactivity. The 4-chlorophenyl group introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its stability. The 6-oxo group within the pyridazine ring suggests the presence of a ketone functional group, which can participate in various chemical reactions, including nucleophilic additions and condensations. The overall structure of this compound makes it a valuable substrate for further chemical modifications and derivatizations.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its unique structural features make it an attractive candidate for exploring its biological activities, such as anti-inflammatory, antitumor, and antimicrobial properties. Researchers have employed advanced computational methods, including molecular docking and quantum mechanical calculations, to predict its binding affinities to various biological targets. These studies have provided valuable insights into its potential therapeutic applications.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps involve the preparation of intermediates with appropriate functional groups and their subsequent coupling to form the final product. For instance, the synthesis may involve nucleophilic aromatic substitution, amide bond formation, and oxidation reactions. The use of modern catalytic systems and green chemistry principles has enabled more efficient and environmentally friendly routes to this compound.

The application of this compound extends beyond pharmaceuticals. Its structural complexity makes it a promising candidate for materials science applications, such as in the development of advanced polymers or as a building block for nanomaterials. Researchers are actively exploring its potential as a precursor for synthesizing more complex molecules with tailored properties.

In conclusion, 5-chloro-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzamide (CAS No. 921805-26-7) is a multifaceted organic compound with significant potential in various fields. Its unique structure, coupled with recent advancements in synthetic methodologies and computational modeling, positions it as a valuable tool for both academic research and industrial applications.

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